Methyl 3-cyclohexyl-4-methoxybenzoate

Catalog No.
S16090100
CAS No.
41876-53-3
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-cyclohexyl-4-methoxybenzoate

CAS Number

41876-53-3

Product Name

Methyl 3-cyclohexyl-4-methoxybenzoate

IUPAC Name

methyl 3-cyclohexyl-4-methoxybenzoate

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-17-14-9-8-12(15(16)18-2)10-13(14)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3

InChI Key

IPSMHVKIPODJEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C2CCCCC2

Methyl 3-cyclohexyl-4-methoxybenzoate is an organic compound characterized by its ester functional group, which is formed from the reaction of a carboxylic acid and an alcohol. The compound features a cyclohexyl group attached to the benzene ring at the meta position relative to a methoxy group, and it is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its molecular formula is C16H22O3C_{16}H_{22}O_3, indicating that it consists of 16 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms.

, including:

  • Oxidation: This reaction can convert the compound into corresponding carboxylic acids.
  • Reduction: It can be reduced to form alcohols or other reduced derivatives.
  • Electrophilic Aromatic Substitution: The compound can participate in substitution reactions, such as nitration, sulfonation, and halogenation, where electrophiles replace hydrogen atoms on the aromatic ring.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Research indicates that methyl 3-cyclohexyl-4-methoxybenzoate exhibits various biological activities. It has been studied for its potential as an enzyme inhibitor in biochemical assays. The compound may interact with specific molecular targets, such as receptors or enzymes, to exert pharmacological effects. Its structure allows it to serve as a substrate in enzyme-catalyzed reactions, making it valuable in medicinal chemistry .

The synthesis of methyl 3-cyclohexyl-4-methoxybenzoate can be achieved through several methods:

  • Esterification: This method involves reacting 3-cyclohexyl-4-methoxybenzoic acid with methanol in the presence of an acid catalyst.
  • Methylation: Another approach is to methylate 3-hydroxy-4-methoxybenzoate using methyl iodide and a base such as potassium carbonate under reflux conditions.
  • Use of Diazomethane: A common laboratory method includes reacting diazomethane with the corresponding acid to yield the ester .

Methyl 3-cyclohexyl-4-methoxybenzoate has several applications across different industries:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antimalarial agents.
  • Agrochemicals: The compound is used in developing pesticides and herbicides due to its biological activity.
  • Fragrance Industry: It is utilized in producing fragrances and flavorings, contributing to the scent profiles of various products .

Studies have shown that methyl 3-cyclohexyl-4-methoxybenzoate interacts with specific enzymes and receptors. For instance, its role as an enzyme inhibitor suggests that it could potentially modulate biochemical pathways involved in disease processes. Further research is needed to elucidate its complete mechanism of action and therapeutic potential .

Methyl 3-cyclohexyl-4-methoxybenzoate can be compared with several similar compounds based on structural and functional characteristics:

Compound NameStructure DescriptionUnique Features
Methyl 4-methoxybenzoateMethoxy group at para positionDifferent substitution pattern affecting reactivity
Methyl 3-methoxybenzoateLacks cyclohexyl groupSimpler structure; less steric hindrance
Methyl 3-bromo-4-methoxybenzoateBromine atom instead of cyclohexylHalogen substitution alters reactivity
Methyl 3-hydroxy-4-methoxybenzoateHydroxy group at meta positionIncreased polarity and potential biological activity

The uniqueness of methyl 3-cyclohexyl-4-methoxybenzoate lies in its specific substitution pattern and the presence of the cyclohexyl group, which can influence its reactivity and applications in chemical syntheses .

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

248.14124450 g/mol

Monoisotopic Mass

248.14124450 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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